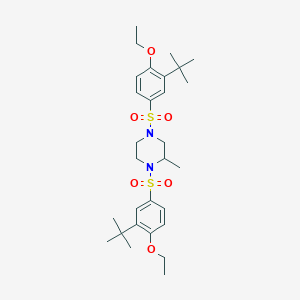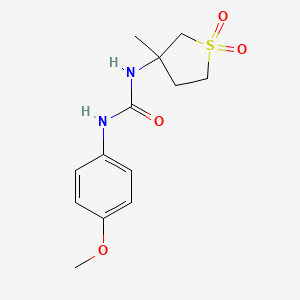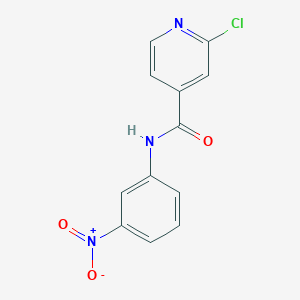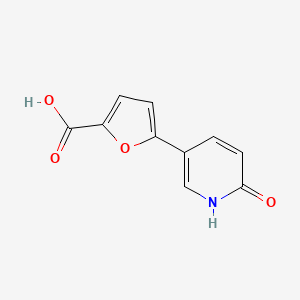
1,4-Bis(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methylpiperazine (commonly abbreviated as BTEBP) is a synthetic organic compound with a complex structure. Let’s break it down:
-
Structure: : BTEBP consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) with two bulky substituents attached to adjacent carbon atoms. These substituents are tert-butyl groups and ethoxybenzenesulfonyl groups.
-
Purpose: : BTEBP is primarily used as a reagent in organic synthesis and medicinal chemistry due to its unique properties.
Méthodes De Préparation
2.1 Synthetic Routes: Several synthetic routes exist for BTEBP, but one common method involves the following steps:
Piperazine Derivatization: Start with commercially available piperazine. Protect one nitrogen atom with tert-butyl groups and the other with ethoxybenzenesulfonyl groups.
Substitution Reactions: Introduce tert-butyl and ethoxybenzenesulfonyl groups using appropriate reagents (e.g., tert-butyl chloride and ethoxybenzenesulfonyl chloride).
Purification: Purify the compound through recrystallization or column chromatography.
2.2 Industrial Production: BTEBP is not produced on an industrial scale due to its specialized applications
Analyse Des Réactions Chimiques
BTEBP participates in various chemical reactions:
Substitution Reactions: It undergoes nucleophilic substitution reactions due to the presence of reactive groups (tert-butyl and ethoxybenzenesulfonyl). Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: BTEBP can be oxidized or reduced selectively at specific functional groups.
Major Products: The major products depend on the specific reaction conditions. For example, nucleophilic substitution may yield derivatives with modified tert-butyl or ethoxybenzenesulfonyl groups.
Applications De Recherche Scientifique
BTEBP finds applications in various fields:
Medicinal Chemistry: Researchers explore BTEBP derivatives as potential drugs, especially for diseases involving inflammation or oxidative stress.
Organic Synthesis: BTEBP serves as a versatile building block for creating complex molecules.
Materials Science: Its unique structure contributes to the design of functional materials.
Mécanisme D'action
The exact mechanism of BTEBP’s effects depends on its specific derivatives. some common features include:
Targeting Enzymes: BTEBP derivatives often inhibit enzymes involved in inflammation or cell signaling pathways.
Cellular Uptake: They enter cells and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
BTEBP stands out due to its combination of tert-butyl and ethoxybenzenesulfonyl groups. Similar compounds include other piperazine derivatives, but few possess this specific arrangement.
Propriétés
Formule moléculaire |
C29H44N2O6S2 |
|---|---|
Poids moléculaire |
580.8 g/mol |
Nom IUPAC |
1,4-bis[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-2-methylpiperazine |
InChI |
InChI=1S/C29H44N2O6S2/c1-10-36-26-14-12-22(18-24(26)28(4,5)6)38(32,33)30-16-17-31(21(3)20-30)39(34,35)23-13-15-27(37-11-2)25(19-23)29(7,8)9/h12-15,18-19,21H,10-11,16-17,20H2,1-9H3 |
Clé InChI |
PDOPEUQQCVQJMW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(C2)C)S(=O)(=O)C3=CC(=C(C=C3)OCC)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyrrolidinone, 1-[(diethylamino)methyl]-](/img/structure/B12117168.png)



![N-(2-methoxyethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12117183.png)
![4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid](/img/structure/B12117184.png)

![(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone](/img/structure/B12117203.png)
![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12117204.png)
![7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12117214.png)

![3-methyl-1-{2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B12117226.png)


